Ethanol, 2-[2-[(4-methylphenyl)methoxy]ethoxy]-
Overview
Description
Ethanol, 2-[2-[(4-methylphenyl)methoxy]ethoxy]- is an organic compound with the molecular formula C12H18O3. It is a derivative of ethanol where the hydrogen atoms are replaced by a 4-methylphenyl group and two ethoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[2-[(4-methylphenyl)methoxy]ethoxy]- typically involves the reaction of 4-methylphenol with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then further reacted with ethanol to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-[2-[(4-methylphenyl)methoxy]ethoxy]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-methylbenzoic acid, while reduction can produce 4-methylphenylethanol .
Scientific Research Applications
Ethanol, 2-[2-[(4-methylphenyl)methoxy]ethoxy]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Mechanism of Action
The mechanism of action of Ethanol, 2-[2-[(4-methylphenyl)methoxy]ethoxy]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
Ethanol, 2-[2-[2-[(4-methylphenyl)methoxy]ethoxy]ethoxy]-: This compound has an additional ethoxy group compared to Ethanol, 2-[2-[(4-methylphenyl)methoxy]ethoxy]-.
4-Methylphenylethanol: Lacks the ethoxy groups and has different chemical properties and applications.
Uniqueness
Ethanol, 2-[2-[(4-methylphenyl)methoxy]ethoxy]- is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl group and ethoxy groups makes it versatile for various applications in research and industry .
Properties
IUPAC Name |
2-[2-[(4-methylphenyl)methoxy]ethoxy]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-11-2-4-12(5-3-11)10-15-9-8-14-7-6-13/h2-5,13H,6-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSGHLDEIFYQIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COCCOCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701244488 | |
Record name | Ethanol, 2-[2-[(4-methylphenyl)methoxy]ethoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701244488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1688666-21-8 | |
Record name | Ethanol, 2-[2-[(4-methylphenyl)methoxy]ethoxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1688666-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanol, 2-[2-[(4-methylphenyl)methoxy]ethoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701244488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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